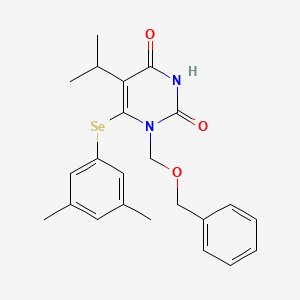
3-Methyl-4-nitro-1,2-benzenediamine
Overview
Description
“3-Methyl-4-nitro-1,2-benzenediamine” is a chemical compound with the molecular formula C7H9N3O2 . It is also known by other names such as “1,2-Diamino-4-methylbenzene”, “3,4-Diamino-1-methylbenzene”, “3,4-Diaminotoluene”, “3,4-Toluenediamine”, “3,4-Toluylenediamine”, “3,4-Tolylenediamine”, “4-Methyl-o-phenylenediamine”, “4-Methyl-1,2-diaminobenzene”, “4-Methyl-1,2-phenylenediamine”, and "4-Methyl-1,2-benzenediamine" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H10N2/c1-5-2-3-6 (8)7 (9)4-5/h2-4H,8-9H2,1H3 . This indicates that the compound has a benzene ring with two amine groups and one methyl group attached to it. The exact 3D structure can be viewed using specific software . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 167.17 . It is a crystal - powder form and should be stored at room temperature . Nitro compounds are known to have high dipole moments, which results in lower volatility compared to ketones of about the same molecular weight .Safety and Hazards
properties
IUPAC Name |
3-methyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFCOFUHPWJOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

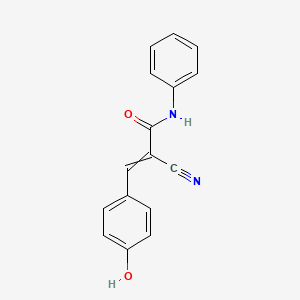
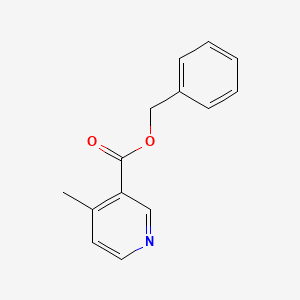

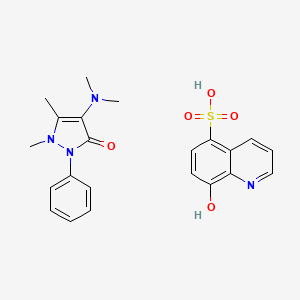
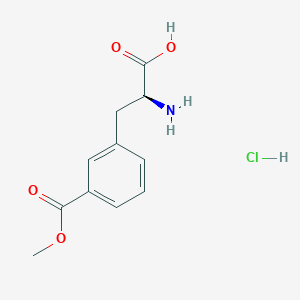
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)
![Acetamide, N-[4-(3-oxopropyl)phenyl]-](/img/structure/B3367249.png)

![Disodium 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[(1e)-3-methyltriaz-1-ene-1,3-diyl]}diethanesulfonate](/img/structure/B3367254.png)
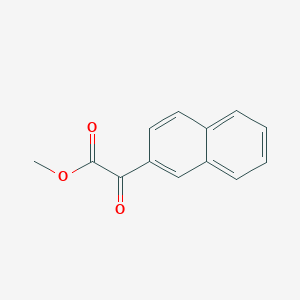
![2,3-Dimethylfuro[3,2-c]pyridine](/img/structure/B3367279.png)

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexanitro-](/img/structure/B3367292.png)
